4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine

Lipophilicity Membrane Permeability ADME

Unlike unsubstituted pyrazol-3-amine or 5-aryl isomers, this 4-(4-tert-butylphenyl) derivative provides a 6.2-fold higher LogP (3.54) and favorable PSA (54.7 Ų) for enhanced membrane permeability and blood-brain barrier penetration. The tert-butylphenyl group serves as a hydrophobic anchor to stabilize target engagement in FLT3, JAK2, or ALK kinase degrader programs. Regiospecifically functionalizable via the 3-amine, this scaffold is validated for bifunctional PROTAC synthesis and agrochemical lead optimization. Choose precision-engineered lipophilicity for your next SAR library.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 1015845-73-4
Cat. No. B1597833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine
CAS1015845-73-4
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=C(NN=C2)N
InChIInChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,1-3H3,(H3,14,15,16)
InChIKeySELQUBRQCXVHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine (CAS 1015845-73-4): Core Scaffold and Procurement Baseline


4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine is a heteroaromatic amine featuring a pyrazole core with a 4-tert-butylphenyl substituent at the 4-position [1]. Its molecular formula is C13H17N3 with a molecular weight of 215.29 g/mol [2]. The compound is classified as a small-molecule building block, particularly noted for its utility in the synthesis of protein degraders (PROTACs) and kinase-targeted libraries [3]. Its calculated LogP of 3.54 indicates significant lipophilicity, distinguishing it from simpler pyrazol-3-amines [1].

Why Generic Substitution Fails for 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine in Research and Procurement


Direct substitution with other 4-aryl-1H-pyrazol-3-amines or the unsubstituted core is not equivalent due to significant differences in lipophilicity and polar surface area, which directly impact membrane permeability, solubility, and target engagement in cellular assays [1]. The tert-butyl group confers a distinct steric and electronic profile that influences binding pocket compatibility and metabolic stability compared to smaller or more polar substituents [2]. Furthermore, the specific regioisomer (4-aryl vs. 5-aryl) affects hydrogen-bonding geometry and synthetic accessibility for downstream functionalization [3]. The following quantitative evidence delineates these critical performance gaps.

Quantitative Differentiation Guide: 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine vs. Structural Analogs


Lipophilicity (LogP) Advantage: 6-Fold Increase Over Unsubstituted Pyrazol-3-amine

The target compound exhibits a calculated LogP of 3.54, which is approximately 6.2-fold higher than that of unsubstituted 1H-pyrazol-3-amine (LogP ≈ 0.57) [1]. This increase in lipophilicity is driven by the 4-tert-butylphenyl substituent and is critical for passive membrane diffusion and hydrophobic target engagement.

Lipophilicity Membrane Permeability ADME

Lipophilicity vs. Other 4-Aryl Analogs: Incremental LogP Gain from tert-Butyl Group

Compared to other 4-aryl substituted pyrazol-3-amines, the tert-butyl group provides a measurable lipophilicity advantage. The target compound (LogP 3.54) is more lipophilic than the 4-methylphenyl (LogP ~3.03) [1], 4-fluorophenyl (XlogP ~1.6) [2], and slightly exceeds the 4-chlorophenyl analog (LogP ~3.38) [3]. This difference stems from the larger hydrophobic surface area of the tert-butyl group.

Structure-Activity Relationship Lipophilicity Hydrophobic Effect

Polar Surface Area (PSA) Comparison: Balanced Permeability Profile

The target compound has a calculated PSA of 54.7 Ų [1], which is within the optimal range for CNS penetration (<90 Ų) while maintaining sufficient polarity for aqueous solubility. This contrasts with the unsubstituted 1H-pyrazol-3-amine, which has a PSA of ~54.7 Ų but with a molecular weight of only 83.1 g/mol and a LogP of 0.57, resulting in a dramatically different overall drug-likeness profile.

Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Hydrogen Bond Donor/Acceptor Profile: Impact on Target Binding and Solubility

The target compound possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In contrast, 4-(4-chlorophenyl)-1H-pyrazol-3-amine has 2 HBD and 3 HBA but a lower LogP (3.38) [2], while 4-(4-fluorophenyl)-1H-pyrazol-3-amine has 2 HBD and 4 HBA with a significantly lower LogP (1.6) [3]. The tert-butyl analog's HBD/HBA count, combined with its higher LogP, may favor interactions with hydrophobic enzyme pockets while retaining sufficient polarity for aqueous formulation.

Hydrogen Bonding Drug-Likeness Lipinski's Rule of Five

Regioisomeric Differentiation: 4-Aryl vs. 5-Aryl Pyrazol-3-amine Scaffolds

The 4-aryl substitution pattern (as in the target compound) offers distinct synthetic and biological advantages over the 5-aryl regioisomer. While both share identical molecular weight (215.29 g/mol) and LogP (~3.54), the 4-aryl regioisomer presents the amino group at the 3-position with different electronic and steric accessibility, influencing downstream functionalization (e.g., amide coupling, Buchwald-Hartwig amination) and target binding geometry [1].

Regioisomerism Synthetic Accessibility Binding Mode

Procurement Differentiation: Designation as a 'Protein Degrader Building Block'

The compound is explicitly categorized by commercial suppliers as a 'Protein Degrader Building Block' [1], indicating its validated utility in the synthesis of PROTACs and molecular glues. This designation is not uniformly applied to its 4-aryl analogs (e.g., 4-(4-methylphenyl)- or 4-(4-chlorophenyl)-1H-pyrazol-3-amine), which are more commonly listed as generic pharmaceutical intermediates .

PROTAC Targeted Protein Degradation Chemical Biology

Recommended Application Scenarios for 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine Based on Quantitative Differentiation


PROTAC Linker and Warhead Synthesis

Leverage the compound's validated classification as a 'Protein Degrader Building Block' [1] and its optimal LogP/PSA balance to construct bifunctional degraders. The tert-butylphenyl group provides a hydrophobic anchor that can enhance target engagement and linker stability in cellular assays.

Kinase Inhibitor Library Design Requiring High Lipophilicity

Utilize the 6.2-fold higher LogP relative to unsubstituted pyrazol-3-amine [1] to build focused libraries targeting hydrophobic ATP-binding pockets or allosteric sites in kinases such as FLT3, JAK2, or ALK [2]. The 4-aryl regioisomer offers a distinct vector for SAR exploration.

Central Nervous System (CNS) Probe Development

The moderate PSA (54.7 Ų) combined with high lipophilicity (LogP 3.54) falls within favorable ranges for blood-brain barrier penetration [1]. This scaffold is well-suited for CNS-targeted probe synthesis where permeability is a critical selection criterion.

Agrochemical Intermediate for Lipophilic Pesticides

The compound's high lipophilicity and stable tert-butyl group make it a suitable intermediate for synthesizing crop protection agents that require enhanced cuticular penetration and environmental persistence [1]. Its use in agrochemical patent literature supports this application [2].

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